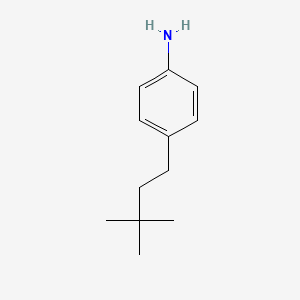

4-(3,3-Dimethylbutyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of substituted anilines and quinazolines, both privileged pharmacological structures, can be cumbersome, hazardous or, in some cases, unavailable . A straightforward method has been developed for making isatoic anhydride-8-amide from isatin-7-carboxylic acid as a tool to easily produce a range of quinazoline and substituted aniline derivatives using adaptable pH-sensitive cyclization chemistry . This approach is inexpensive, simple, fast, efficient at room temperature, and scalable .

Molecular Structure Analysis

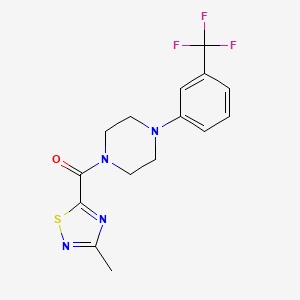

The molecular formula of 4-(3,3-Dimethylbutyl)aniline is C12H19N. The molecular weight is 177.291.

Chemical Reactions Analysis

While photocatalytic two-component reactions have become versatile strategies for the synthesis of alkylamines, multicomponent variants remain underdeveloped . A metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to give N-alkyl aniline products has been described .

Applications De Recherche Scientifique

Electroluminescent Materials

4-(3,3-Dimethylbutyl)aniline derivatives have been utilized in the development of color-tunable emitting amorphous molecular materials for organic electroluminescent (EL) devices. These materials, known for emitting multicolor light, including white, are characterized by their intense fluorescence emission and the ability to form stable amorphous glasses with high glass-transition temperatures above 120 °C. Their bipolar character allows them to function as excellent emitting materials for organic EL devices, and they serve as good host materials for emissive dopants, permitting color tuning and enhancing device performance (Hidekaru Doi et al., 2003).

Photophysical Properties

The structure and photophysical properties of certain borylanilines, which share similar donor and acceptor centers with this compound, have been studied for their unique solid-state structures. These compounds exhibit intermolecular N–H- - -π electrostatic interactions and their structural and photophysical properties offer insights into their potential applications (P. Sudhakar et al., 2013).

Polymerization and Conductivity

This compound is also significant in the field of polymer science. A study highlights the polymerization of aniline dimer, N-(4-aminophenyl)aniline, to obtain polyaniline in its emeraldine base form. This form, upon acidification, gives the conducting emeraldine salt form of polyaniline, showcasing the material's potential in conductivity applications (H. V. Rasika Dias et al., 2006).

Ratiometric Fluorescent Thermometry

In a unique application, the fluorescence intensity of a N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline derivative exhibits an increase with rising temperature. This unusual behavior, due to the activation of more vibrational bands leading to stronger emissions, allows the dye to be used for ratiometrically detecting temperature, showcasing its potential in thermometry (Cheng Cao et al., 2014).

Chemical Oxidative Polymerization

Another study focuses on the theoretical approach to aniline polymerization, analyzing the oxidation in the aqueous medium and highlighting the importance of reactivity difference between fully oxidized aniline oligomers. This study helps in understanding the polymerization mechanism of aniline and its derivatives (G. Ćirić-Marjanović et al., 2006).

Melamine-based Dendrimers

Research on melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit reveals their potential in creating novel organic materials. The study demonstrates the influence of the nature of the dendritic construction on the aptitude of dendrimers to self-organize in solution and self-assemble in the solid state (Cristina Morar et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that aniline and its derivatives often interact with various enzymes and proteins in the body .

Mode of Action

Aniline and its derivatives are known to interact with their targets, leading to changes in the biochemical processes within the body .

Biochemical Pathways

Aniline and its derivatives are known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It is known that aniline and its derivatives are metabolized in the body, and their bioavailability is influenced by this metabolism .

Result of Action

It is known that aniline and its derivatives can have various effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-(3,3-Dimethylbutyl)aniline are not well-documented in the literature. It is known that aromatic amines, such as this compound, can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, although the specific nature of these interactions for this compound is not currently known .

Cellular Effects

The cellular effects of this compound are not well-studied. Aromatic amines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these cellular processes are not currently known.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Aromatic amines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound are not currently known.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that aromatic amines can have stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies . The specific temporal effects of this compound are not currently known.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that aromatic amines can have threshold effects and can cause toxic or adverse effects at high doses . The specific dosage effects of this compound are not currently known.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Aromatic amines can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways involving this compound are not currently known.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. Aromatic amines can interact with transporters or binding proteins, and can affect their localization or accumulation . The specific transport and distribution mechanisms of this compound are not currently known.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-studied. It is known that aromatic amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The specific subcellular localization of this compound is not currently known.

Propriétés

IUPAC Name |

4-(3,3-dimethylbutyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCOWTGXTHSFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2384205.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide](/img/structure/B2384209.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2384210.png)

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride](/img/structure/B2384222.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2384223.png)

![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2384227.png)